![molecular formula C13H10Cl2FNO B3036727 4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine CAS No. 400076-33-7](/img/structure/B3036727.png)
4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine
Overview
Description
4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine, also known as 4-DCB-2-FPA, is a compound that has been studied for its potential applications in scientific research. It is a type of amine synthesized from the reaction of 2,6-dichlorobenzyl alcohol and 2-fluorophenylacetic acid. This compound has been used in various experiments due to its unique properties, such as its ability to bind to certain proteins and act as an antagonist.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
A compound similar to "4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine" was studied for its potential as a neurokinin-1 receptor antagonist, indicating potential applications in treating emesis and depression (Harrison et al., 2001).
Cyclization and Biological Activity
The interaction of fluorophenylamines with certain acids, leading to the synthesis of various bioactive compounds, highlights the relevance in synthetic organic chemistry (Vaickelionienė & Mickevičius, 2006).
Synthesis and Activity in Medicinal Chemistry
Research on the synthesis of fluorinated compounds, including derivatives similar to "4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine", and their biological activity, such as inhibitory effects on bacteria and cancer cells, showcases their importance in drug development (Bobek, Kuhar, & Bloch, 1979).
Molecular Structure Studies
Molecular structure studies of compounds containing elements similar to "4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine" aid in understanding their chemical properties and potential applications in materials science (Tlahuextl et al., 2005).
Carcinogenicity Studies
Investigations into the carcinogenic properties of compounds structurally related to "4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine" contribute to understanding their safety profiles and potential risks (Miller, Miller, & Finger, 1957).
Receptor Antagonist Research
Studies on derivatives of "4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine" as potential receptor antagonists further illustrate their significance in developing novel therapeutics (Yasunaga et al., 1998).
properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-2-fluoroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO/c14-10-2-1-3-11(15)9(10)7-18-8-4-5-13(17)12(16)6-8/h1-6H,7,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRZMIYDUFCLSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)N)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dichlorobenzyl)oxy]-2-fluorophenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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